molecular formula C15H19BrN2O2 B15128687 ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate

ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate

Cat. No.: B15128687
M. Wt: 339.23 g/mol
InChI Key: AOZDVTXCCBVTIJ-JLHYYAGUSA-N
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Description

Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate is a synthetic organic compound that belongs to the class of diazepanes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated aromatic compound reacts with the diazepane intermediate.

    Esterification: The final step involves the esterification of the diazepane derivative with ethyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogenated compounds and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of new aromatic derivatives with different substituents.

Scientific Research Applications

Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group and diazepane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate can be compared with other similar compounds, such as:

    Ethyl 3-(4-bromophenyl)propionate: Similar in structure but lacks the diazepane ring.

    4-Bromophenyl 4-bromobenzoate: Contains a bromophenyl group but has a different core structure.

    Ethyl (4-bromophenyl)acetate: Similar ester functionality but different overall structure.

The uniqueness of this compound lies in its combination of the bromophenyl group and diazepane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19BrN2O2

Molecular Weight

339.23 g/mol

IUPAC Name

ethyl (2E)-2-[7-(4-bromophenyl)-1,4-diazepan-5-ylidene]acetate

InChI

InChI=1S/C15H19BrN2O2/c1-2-20-15(19)10-13-9-14(18-8-7-17-13)11-3-5-12(16)6-4-11/h3-6,10,14,17-18H,2,7-9H2,1H3/b13-10+

InChI Key

AOZDVTXCCBVTIJ-JLHYYAGUSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CC(NCCN1)C2=CC=C(C=C2)Br

Canonical SMILES

CCOC(=O)C=C1CC(NCCN1)C2=CC=C(C=C2)Br

Origin of Product

United States

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